5,6-Dimethylpyrimidine-4-carboxylic acid
Description
Chemical Identity and Nomenclature
5,6-Dimethylpyrimidine-4-carboxylic acid represents a substituted pyrimidine derivative characterized by two methyl groups positioned at the 5 and 6 positions of the pyrimidine ring, with a carboxylic acid functional group attached at the 4 position. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature clearly reflects this structural arrangement, distinguishing it from other isomeric dimethylpyrimidine carboxylic acid derivatives. The Chemical Abstracts Service has assigned registry number 933745-98-3 to this specific compound, providing a unique identifier that prevents confusion with structurally similar molecules.
The molecular structure of this compound can be represented by the canonical Simplified Molecular Input Line Entry System notation as CC1=C(N=CN=C1C)C(=O)O, which clearly delineates the connectivity and spatial arrangement of atoms within the molecule. The International Chemical Identifier for this compound is InChI=1S/C7H8N2O2/c1-4-5(2)8-3-9-6(4)7(10)11/h3H,1-2H3,(H,10,11), providing a standardized representation that facilitates database searches and computational analyses. The corresponding International Chemical Identifier Key PXOZIDJACWTSFP-UHFFFAOYSA-N serves as a unique hash code derived from the International Chemical Identifier, enabling rapid identification across chemical databases.
The molecular weight of 152.153 grams per mole reflects the combined atomic masses of the constituent elements, while the calculated logarithm of the partition coefficient value of 0.79160 indicates moderate lipophilicity characteristics. This physicochemical property suggests potential for membrane permeability while maintaining sufficient hydrophilicity for biological interactions. The compound's structural features distinguish it from related pyrimidine carboxylic acid derivatives, such as 4,6-dimethylpyrimidine-5-carboxylic acid or 2,6-dimethylpyrimidine-4-carboxylic acid, each possessing different substitution patterns that confer unique chemical and biological properties.
Historical Context of Pyrimidine Carboxylic Acid Derivatives
The historical development of pyrimidine carboxylic acid derivatives traces back to the early nineteenth century when the first pyrimidine-containing compounds were isolated from natural sources. In 1818, Brugnatelli achieved the initial breakthrough by oxidizing uric acid with nitric acid, successfully producing alloxan, which represented the first pyrimidine derivative to be isolated and characterized. This landmark achievement established the foundation for understanding pyrimidine chemistry and opened pathways for subsequent research into substituted pyrimidine derivatives. The term "pyrimidine" itself derives from the breakdown products of uric acid, which were originally referred to as "m-diazine," reflecting the early recognition of these compounds' structural significance.
The systematic study of pyrimidines began in earnest during 1884 when Pinner initiated comprehensive investigations by synthesizing derivatives through condensation reactions between ethyl acetoacetate and amidines. Pinner's work proved instrumental in establishing fundamental synthetic methodologies for pyrimidine construction and contributed significantly to the nomenclature system still used today. The name "pyrimidin" was first proposed by Pinner in 1885, demonstrating the growing recognition of these heterocyclic compounds as a distinct chemical class. The parent pyrimidine compound itself was not prepared until 1900, when Gabriel and Colman successfully converted barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water.
The evolution of pyrimidine carboxylic acid derivatives specifically gained momentum throughout the twentieth century as researchers recognized their potential in pharmaceutical applications. The discovery that pyrimidine derivatives could serve as nucleotide analogs led to intensive investigation of their biological activities, particularly in anticancer and antiviral therapies. Modern synthetic approaches have expanded significantly beyond the classical methods, incorporating advanced cross-coupling chemistry to introduce substituents onto activated heterocycles. Contemporary research has demonstrated that pyrimidine derivatives, being significant endogenous components of biological systems, can easily interact with enzymes, genetic materials, and various cellular components, making them attractive scaffolds for drug development.
The development of specific pyrimidine carboxylic acid derivatives like this compound represents the culmination of decades of research into structure-activity relationships within this chemical family. Current pharmaceutical applications continue to drive innovation in pyrimidine chemistry, with researchers exploring new synthetic pathways and investigating novel biological targets. The landscape of approved drugs incorporating pyrimidine scaffolds continues to evolve in both number and diversity, reflecting the ongoing importance of these compounds in medicinal chemistry.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique structural features and versatile reactivity patterns. As a member of the diazine family, pyrimidines represent one of three possible arrangements of nitrogen atoms within six-membered heterocyclic rings, with nitrogen atoms positioned at the 1 and 3 positions. This specific electronic configuration imparts distinctive chemical properties that differ significantly from other diazines such as pyrazine and pyridazine, making pyrimidine derivatives particularly valuable in synthetic chemistry applications. The presence of two methyl substituents at the 5 and 6 positions, combined with the carboxylic acid functionality at position 4, creates a molecule with multiple reactive sites that can participate in diverse chemical transformations.
The heterocyclic pyrimidine core serves as a privileged scaffold in medicinal chemistry, exhibiting what researchers term "elite heterocyclic leitmotif" characteristics that make it exceptionally valuable for drug discovery applications. The structural similarity between pyrimidine derivatives and naturally occurring nucleotide bases enables these compounds to interact effectively with biological targets, including enzymes involved in deoxyribonucleic acid and ribonucleic acid metabolism. This biomimetic behavior has led to the development of numerous therapeutic agents that exploit the pyrimidine framework for achieving selectivity and potency against specific molecular targets. The compound's ability to serve as a building block for more complex heterocyclic systems further enhances its significance in synthetic organic chemistry.
The carboxylic acid functionality present in this compound provides additional synthetic versatility through its capacity for amide bond formation, esterification reactions, and metal coordination. These transformation pathways enable the compound to serve as a key intermediate in the synthesis of various bioactive molecules, particularly those designed for pharmaceutical applications targeting inflammatory and infectious diseases. The methyl substituents at positions 5 and 6 influence both the electronic properties and steric environment around the pyrimidine ring, potentially affecting binding interactions with biological targets and modulating pharmacokinetic properties of derived compounds.
Properties
IUPAC Name |
5,6-dimethylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(2)8-3-9-6(4)7(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOZIDJACWTSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. Its molecular formula is , and it features two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 4 position. This structural configuration contributes to its biological activity by facilitating interactions with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and tyrosinase, which are pivotal in inflammatory responses and melanin production, respectively. Inhibition of COX can lead to reduced inflammation, while tyrosinase inhibition has implications in skin lightening treatments.
- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. It reduces free radicals, thereby preventing cellular damage associated with various diseases.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Candida albicans | 40 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound using various cancer cell lines. For instance, it has shown cytotoxic effects against A549 human lung adenocarcinoma cells.
- Case Study : In a study evaluating the cytotoxicity of this compound on A549 cells, it was found that the compound reduced cell viability significantly compared to control groups. The IC50 value was determined to be approximately 25 µM.
Tyrosinase Inhibition
The compound's ability to inhibit tyrosinase makes it a candidate for skin whitening agents. Tyrosinase is crucial for melanin synthesis; thus, its inhibition can lead to reduced pigmentation.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 18.17 ± 1.0 |
| Kojic Acid | 15.9 ± 2.5 |
Research Findings
- In Vitro Studies : A study highlighted that derivatives of pyrimidine compounds, including this compound, exhibited potent antioxidant and enzyme inhibitory activities through molecular docking studies that validated their binding affinities with target enzymes .
- Clinical Implications : The compound's role in modulating inflammatory pathways suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
- Synthesis and Derivatives : Ongoing research focuses on synthesizing new derivatives of this compound to enhance its biological activity and selectivity towards specific targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methyl Groups: The position of methyl groups (e.g., 5,6- vs. 2,6-dimethyl) influences steric and electronic properties. Halogenation: The introduction of chlorine (as in 2-chloro-6-methylpyrimidine-4-carboxylic acid) increases molecular weight and electronegativity, which can alter reactivity in nucleophilic substitution reactions . Trifluoromethyl Group: The strong electron-withdrawing nature of the CF₃ group in 6-(trifluoromethyl)-4-pyrimidinecarboxylic acid may enhance acidity of the carboxylic acid moiety, impacting solubility and binding interactions .
Reactivity and Applications: this compound: Used in synthesizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are explored for kinase inhibition . 2,6-Dimethylpyrimidine-4-carboxylic Acid: Employed in supramolecular chemistry for cocrystal formation, as demonstrated in its ferrocene-1-carboxylate cocrystal for structural studies . Halogenated Derivatives: Chlorinated analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid are intermediates in agrochemicals and pharmaceuticals due to their stability and reactivity in cross-coupling reactions .
Safety and Handling :
- 2,6-Dimethylpyrimidine-4-carboxylic acid carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), necessitating precautions such as wearing gloves and working in a fume hood .
- In contrast, safety data for this compound are less extensively documented, though similar handling practices are advised due to structural similarities .
Research Findings and Industrial Relevance
- Pharmaceutical Relevance : Methyl and halogenated pyrimidine carboxylic acids are critical in designing protease inhibitors and antibacterial agents. For example, cyclopropyl-substituted derivatives (e.g., 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid) are investigated for their conformational rigidity and metabolic stability .
- Synthetic Utility : The carboxylic acid group at position 4 enables facile derivatization into esters, amides, or metal complexes, enhancing versatility in medicinal chemistry .
Preparation Methods
Condensation and Carboxylation of Pyrimidine Precursors
A common laboratory synthesis approach involves the condensation of appropriately substituted pyrimidine intermediates with carbon dioxide or related carboxylating agents under basic conditions. For example, 2,6-dimethylpyrimidine can be reacted with sodium hydroxide and carbon dioxide under reflux to yield the corresponding 5,6-dimethylpyrimidine-4-carboxylic acid. This method leverages the nucleophilicity of the pyrimidine ring and the electrophilicity of CO₂ to introduce the carboxyl group at position 4.
- Reaction conditions typically include:
- Base: Sodium hydroxide (NaOH)
- Solvent: Aqueous or mixed aqueous-organic media
- Temperature: Reflux (~100°C)
- Time: Several hours to ensure complete conversion
This approach is scalable and amenable to industrial production with appropriate optimization.
Ester Hydrolysis of Pyrimidine Carboxylate Esters
Another widely used synthetic strategy involves the preparation of methyl or other alkyl esters of this compound followed by hydrolysis to the free acid. Ester intermediates are often synthesized via Michael addition and Claisen rearrangement pathways starting from nitriles or amidoximes.
- Hydrolysis conditions:
- Acidic hydrolysis: Using hydrochloric acid (HCl) under reflux
- Basic hydrolysis: Using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous ethanol or water
- Temperature: Reflux or mild heating
- Time: Several hours until ester is fully converted
This method allows for structural diversification and is useful for generating libraries of derivatives for biological testing.
Catalytic Cross-Coupling Reactions (Suzuki-Miyaura)
For derivatives with additional substituents, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed. Halogenated pyrimidine carboxylic acid derivatives (e.g., 2,6-dichloropyrimidine-4-carboxylic acid) are coupled with aryl or alkyl boronic acids under catalytic conditions to introduce methyl or other groups at specific positions.
- Typical conditions:
- Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄
- Base: Sodium carbonate (Na₂CO₃)
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Reflux or elevated temperature (80–110°C)
- Time: Several hours
This method offers high regioselectivity and yields, suitable for complex derivative synthesis.
Industrial Production Considerations
Industrial synthesis of this compound emphasizes scalability, yield, and purity. Continuous flow synthesis techniques are increasingly applied to control reaction parameters precisely, enhance safety, and improve throughput.
- Use of catalysts and optimized reaction conditions (temperature, pressure, solvent) is critical.
- Purification often involves recrystallization from aqueous ethanol or other suitable solvents.
- Physical methods such as vortex mixing, ultrasound, or hot water baths assist in dissolution and reaction homogeneity during formulation stages.
Research Findings and Mechanistic Insights
- The preparation of this compound often follows from intermediates such as amidoximes derived from carbonitriles, which then undergo Michael addition and Claisen rearrangement steps to form methyl esters before hydrolysis to the acid form.
- Saponification under lithium hydroxide conditions yields high purity carboxylic acids.
- The carboxylic acid functionality plays a key role in molecular interactions, including hydrogen bonding with enzymes, which is relevant for biological activity studies.
Data Tables Summarizing Preparation Methods
Q & A
What are the common synthetic routes for preparing 5,6-Dimethylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
Synthesis typically involves condensation of substituted aldehydes with cyanoacetate derivatives, followed by cyclization using guanidine or similar agents. For example, 6-substituted pyrimidine-4-carboxylic acids are synthesized via a base-catalyzed reaction of aldehydes with ethyl cyanoacetate, followed by cyclization under reflux conditions . Key parameters affecting yield include:
- Temperature: Higher temperatures (80–100°C) accelerate cyclization but may increase side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.
- Catalysts: Use of mild bases (e.g., K₂CO₃) reduces ester hydrolysis side reactions.
Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).
How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and confirm the regiochemistry of substituents in this compound?
Level: Basic
Methodological Answer:
- ¹H NMR: Methyl groups at positions 5 and 6 appear as singlets (δ 2.3–2.5 ppm). The carboxylic proton (if protonated) shows broad resonance at δ 10–12 ppm. Coupling patterns in the pyrimidine ring confirm substitution positions .
- IR: A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group. Additional peaks at 2900–3000 cm⁻¹ indicate methyl C-H stretches.
- MS: Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₈H₁₀N₂O₂). Fragmentation patterns (e.g., loss of CO₂) validate the carboxylic acid moiety.
What strategies are effective in resolving contradictory data regarding the solubility and stability of this compound in different solvents?
Level: Advanced
Methodological Answer:
Contradictions in solubility/stability data often arise from solvent polarity, pH, and temperature effects. To resolve discrepancies:
Solvent Screening: Test solubility in DMSO (high polarity), ethanol (moderate), and THF (low polarity) at 25°C and 50°C.
pH Studies: Measure solubility in buffered solutions (pH 2–12) to assess ionization effects. Carboxylic acids exhibit higher solubility in basic media due to deprotonation .
Accelerated Stability Testing: Monitor degradation (e.g., via HPLC) under oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions.
How does the electronic nature of the methyl groups at positions 5 and 6 influence the reactivity of the carboxylic acid moiety in nucleophilic substitution or coupling reactions?
Level: Advanced
Methodological Answer:
The methyl groups act as electron-donating substituents, increasing electron density on the pyrimidine ring. This:
- Reduces Carboxylic Acid Reactivity: Electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing nucleophilic acyl substitutions.
- Enhances Resonance Stabilization: Methyl groups stabilize intermediates in coupling reactions (e.g., amide bond formation), improving yields when using coupling agents like EDC/HOBt .
Comparative studies with halogen-substituted analogs (e.g., 6-chloro derivatives) show faster reaction rates due to increased electrophilicity .
What experimental approaches can validate the tautomeric forms or resonance structures of this compound in solution?
Level: Advanced
Methodological Answer:
Tautomeric equilibria (e.g., keto-enol) are assessed via:
¹³C NMR: Detection of carbonyl (keto, δ 165–170 ppm) vs. enol (δ 180–190 ppm) carbon signals.
UV-Vis Spectroscopy: Shifts in absorption maxima (λ ~260–280 nm) indicate tautomeric shifts in acidic/basic conditions .
Computational Modeling: DFT calculations (e.g., Gaussian) predict relative stability of tautomers based on Gibbs free energy.
In medicinal chemistry applications, what in vitro assays are most suitable for evaluating the biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or colorimetric substrates .
- Cell Viability Assays: Test cytotoxicity (MTT assay) and antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7).
- Binding Studies: Surface plasmon resonance (SPR) or ITC quantify interactions with proteins (e.g., albumin for pharmacokinetic profiling).
How can computational chemistry methods predict the interaction mechanisms of this compound with biological targets?
Level: Advanced
Methodological Answer:
- Docking Simulations (AutoDock Vina): Model ligand-receptor binding modes, focusing on hydrogen bonds between the carboxylic acid and active-site residues.
- Molecular Dynamics (GROMACS): Simulate stability of ligand-protein complexes over 100 ns to identify key interaction hotspots .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized derivatives.
What are the key considerations in designing derivatives of this compound for enhanced bioavailability?
Level: Advanced
Methodological Answer:
- Lipophilicity Optimization: Introduce halogen or alkyl groups to balance LogP (target 1–3) for improved membrane permeability.
- Prodrug Strategies: Esterify the carboxylic acid to enhance oral absorption (e.g., ethyl ester derivatives) .
- Co-crystallization: Improve solubility via co-crystals with pharmaceutically acceptable co-formers (e.g., nicotinamide) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
